Product packaging for somatotropin fragment 96-133(Cat. No.:CAS No. 111524-50-6)

somatotropin fragment 96-133

Cat. No.: B1166459
CAS No.: 111524-50-6
Attention: For research use only. Not for human or veterinary use.
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Description

Somatotropin fragment 96-133 constitutes a key functional region of the full-length growth hormone (GH) protein, which is a 191-amino acid peptide critical for growth and metabolism . This fragment corresponds to a portion of the mature GH molecule and is of significant research interest for studying structure-function relationships, particularly the receptor binding sites that initiate GH signaling . Growth hormone exerts its effects by binding to a pre-dimerized Growth Hormone Receptor (GHR), a process that involves two distinct sites on the GH molecule, known as Site 1 and Site 2 . Research on defined fragments like 96-133 helps elucidate the specific domains responsible for receptor interaction and the subsequent activation of intracellular JAK-STAT signaling pathways, including JAK2, STAT1, STAT3, and STAT5 . The core value of this reagent lies in its application for investigating the molecular mechanisms of GH action. It serves as a vital tool for binding assays, receptor studies, and exploring the diabetogenic and lipolytic effects of GH, which include the mobilization of free fatty acids from adipose tissue . Furthermore, understanding the function of specific GH regions provides insights into the design of GH antagonists, such as Pegvisomant, which is used to treat conditions of GH excess like acromegaly . This product is presented for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

111524-50-6

Molecular Formula

C47H51N3O22

Synonyms

somatotropin fragment 96-133

Origin of Product

United States

Structural and Conformational Elucidation of Somatotropin Fragment 96 133

Studies on the Folding of Bovine Growth Hormone

Equilibrium denaturation studies of bovine growth hormone (bGH) have demonstrated that its unfolding process is not a simple transition between the native (N) and unfolded (U) states. Instead, it involves at least one stable intermediate state (I). sci-hub.se This intermediate is particularly significant because it is prone to self-association, forming multimeric complexes that can lead to aggregation and precipitation. nih.govnih.gov

The formation of this associated intermediate is highly dependent on protein concentration and the presence of denaturing agents. nih.gov Spectroscopic and hydrodynamic techniques have shown that under conditions of partial denaturation, this intermediate state becomes significantly populated. nih.govpnas.orgpnas.org This species retains a considerable amount of the native-like helical secondary structure but lacks the specific tertiary structure of the fully folded protein. nih.govnih.gov

A critical breakthrough in understanding this process came from studies utilizing the somatotropin fragment 96-133. Research has shown that this specific peptide can interact with the folding intermediate of bGH. When fragment 96-133 is introduced into a solution containing partially denatured bGH, it leads to a marked reduction in the formation of the associated intermediate. nih.gov It is proposed that the fragment, which corresponds to a key region involved in the intermolecular interactions, competitively binds to the exposed hydrophobic surfaces of the intermediate, thereby preventing the self-association that leads to aggregation. nih.govnih.gov

Further evidence for the role of this region comes from site-directed mutagenesis studies. When Lysine-112 within bGH was replaced with Leucine, the resulting mutant protein showed a significantly more stable associated folding intermediate compared to the wild-type protein. pnas.orgpnas.org The equilibrium denaturation curves for this mutant exhibit non-symmetrical transitions, a hallmark of a populated intermediate state, even at concentrations where the wild-type protein shows a symmetrical two-state transition. pnas.orgpnas.org Correspondingly, the isolated 96-133 fragment from this mutant protein was found to be more helical and more stable with increasing peptide concentration, highlighting the role of enhanced hydrophobic interactions in stabilizing the associated intermediate. pnas.orgpnas.org

Table 1: Effect of Mutant LYS-112 -> LEU on bGH Equilibrium Denaturation
CharacteristicWild-Type bGHMutant bGH (K112L)Reference
Denaturation Transition Symmetrical (at low concentration)Biphasic/Non-symmetrical pnas.orgpnas.org
Intermediate State Associated intermediate populated at high concentration (>0.2 mg/mL)Associated intermediate is stabilized and populated even at lower concentrations nih.govpnas.orgpnas.org
Fragment 96-133 Helicity Forms a helical structureMore helical and stabilized by increasing peptide concentration compared to wild-type fragment pnas.orgpnas.org
Effect of Adding Fragment 96-133 Diminishes the population of the associated equilibrium intermediateN/A nih.gov

The kinetic analysis of bGH refolding further underscores the importance of the associated intermediate. The refolding pathway is significantly influenced by the transient formation of this species, which can partition between the productive path to the native state and an off-pathway route leading to aggregation. nih.gov The relative insolubility of the associated intermediate has been used as a tool to detect its presence during kinetic refolding experiments. sci-hub.se

The addition of this compound (or the slightly shorter 109-133 fragment) during refolding experiments has a profound effect. These fragments act as inhibitors of precipitation. sci-hub.se By binding to the folding intermediate, the fragments prevent the intermolecular association reaction, thereby channeling the protein towards the correct folding pathway and increasing the yield of the native monomeric protein. sci-hub.se

The role of the associated intermediate as a kinetic trap is vividly illustrated by the folding kinetics of the K112L mutant bGH. This mutant protein, which stabilizes the associated intermediate, refolds approximately 30 times slower than the wild-type protein. pnas.orgpnas.org It is also much more prone to precipitation upon refolding. pnas.orgpnas.org This slower refolding is a direct consequence of the stabilization of the off-pathway associated intermediate, which must dissociate before the final native structure can be achieved. These findings demonstrate that the interactions mediated by the 96-133 region of the polypeptide chain are a critical determinant of the kinetic partitioning between folding and aggregation. nih.govpnas.orgpnas.org

Table 2: Kinetic Refolding Characteristics of bGH
ConditionObservationProposed MechanismReference
Refolding of Wild-Type bGH Precipitation can occur, especially at higher concentrations.Formation of a transient, aggregation-prone associated intermediate. sci-hub.se
Refolding of Wild-Type bGH + Fragment 96-133 Precipitation is inhibited.The fragment binds to the intermediate, preventing its self-association and promoting the productive folding pathway. sci-hub.se
Refolding of Mutant bGH (K112L) Refolds ~30 times slower than wild-type; more readily precipitates.The associated intermediate is stabilized, acting as a significant kinetic trap that slows the overall folding rate. pnas.orgpnas.org

Investigation of Biological Activities and Underlying Mechanisms of Somatotropin Fragment 96 133

Metabolic Regulatory Effects in Pre-clinical Models

Adipose Tissue Lipolysis and Adipogenesis Modulation by Somatotropin Fragment 96-133

Stimulation of Lipolytic Activity in Isolated Adipocytes and Adipose Tissue

This compound, derived from bovine growth hormone (bGH), has demonstrated direct lipolytic activity in preclinical studies. Research has shown that this fragment can stimulate the breakdown of lipids in fat cells. However, its potency is considerably lower than that of the intact parent hormone.

In studies using isolated rat fat cells, the lipolytic activity of the bGH fragment 96-133 was found to be approximately 3% of the activity of native bGH pnas.orgnih.gov. Similar findings were observed in experiments with slices of rat adipose tissue nih.gov. A fragment isolated from a tryptic digest of bGH, corresponding to the 96-133 portion, was also shown to have metabolism-stimulating activity in the adipose tissue of hypophysectomized rats researchgate.net. The human homologue of this fragment has also been noted to possess lipolytic activity, although this was also quantified at only 3% of the native human growth hormone (hGH) molecule nih.gov.

Comparative Lipolytic Activity of Bovine Somatotropin (bGH) and its 96-133 Fragment
CompoundRelative Lipolytic ActivityExperimental ModelSource
Bovine Somatotropin (bGH)100% (Reference)Isolated Rat Fat Cells / Adipose Tissue Slices pnas.orgnih.gov
This compound (bGH)~3%Isolated Rat Fat Cells / Adipose Tissue Slices pnas.orgnih.gov
Inhibition of Adipogenesis and Preadipocyte Accumulation

In contrast to the effects of the full growth hormone molecule, which can influence adipocyte differentiation, the this compound and its human homologue (hGH 95-133) have been found to be devoid of adipogenic activity. In vitro studies using 3T3-F442A cells, a preadipocyte cell line, showed that both the bovine and human fragments were completely without adipogenic activity at doses up to 10 microM nih.gov. This indicates that the fragment does not promote the differentiation of preadipocytes into mature fat cells. The research specifies a lack of adipogenic action rather than a direct inhibitory effect on the process nih.gov.

Research on Glucose and Lipid Metabolism in Experimental Systems

The metabolic effects of this compound extend to glucose metabolism, where it exhibits properties distinct from its parent molecule. Unlike native bovine growth hormone, which can have anti-insulin effects, the bGH 96-133 fragment has been shown to possess insulin-like activity nih.gov.

In studies with 3T3-F442A cells, bGH 96-133 demonstrated a significant impact on glucose uptake.

Insulin-like Activity: The fragment was found to have insulin-like properties, a characteristic not shared with the full bGH molecule nih.gov.

Glucose Uptake: At a concentration of 10 microM, bGH 96-133 caused a 100% increase in glucose uptake in 3T3-F442A cells nih.gov.

Lack of Anti-Insulin Activity: The fragment was completely without the anti-insulin activity that is sometimes associated with native growth hormone nih.gov.

Regarding lipid metabolism, the primary effect identified in the research is the stimulation of lipolysis, as detailed in section 3.2.1.1. This action contributes to the breakdown of stored fats in adipose tissue pnas.orgnih.govresearchgate.net.

Cell Growth and Differentiation Studies

This compound and its human counterpart, hGH 95-133, exhibit significant mitogenic properties, stimulating cell proliferation in various in vitro systems. Research has shown that these peptides can induce DNA synthesis, a key indicator of cell division. In studies using fibroblasts from human lung tissue, bGH fragment 96-133 was found to be as potent as native bGH in stimulating the synthesis of DNA, RNA, and protein. cell.com This suggests that the proliferative signal is contained within this specific region of the growth hormone molecule.

Further evidence of its mitogenic activity comes from studies on the 3T3-F442A cell line, a preadipocyte model. In these cells, both bGH 96-133 and hGH 95-133 were shown to be mitogenic. nih.gov This proliferative effect was dose-dependent, with a maximal response observed at concentrations of 1-2 microM. nih.gov This activity stands in direct contrast to that of native bGH, which was found to be anti-mitogenic in the same cell system. nih.gov These findings highlight that the 96-133 fragment can promote cell proliferation, an activity that is masked or countered in the context of the full-length hormone.

Cell LinePeptideMitogenic EffectPotency
Human Lung Fibroblasts bGH 96-133Stimulation of DNA, RNA, protein synthesisAs active as native bGH
3T3-F442A Preadipocytes bGH 96-133MitogenicMaximal response at 1-2 µM
3T3-F442A Preadipocytes hGH 95-133MitogenicMaximal response at 1-2 µM

Investigations into the receptor-binding characteristics of this compound reveal that it operates through a distinct pathway, separate from those utilized by growth hormone, insulin (B600854), or insulin-like growth factor-I (IGF-I). In competitive binding assays using 3T3-F442A fibroblasts, it was demonstrated that neither bGH 96-133 nor hGH 95-133 could significantly displace the binding of radiolabeled hGH or IGF-I to their respective receptors. nih.gov

Conversely, and of critical importance, insulin, IGF-I, and native growth hormone were unable to compete with and displace the binding of a radiolabeled hGH 95-133 fragment from these cells. nih.gov Only the unlabeled bGH 96-133 and hGH 95-133 peptides themselves were effective in displacing the bound radiolabeled fragment. nih.gov These results strongly indicate that the 96-133 fragment interacts with a specific binding site or receptor that is not recognized by insulin, IGF-I, or the intact growth hormone molecule. nih.gov This mechanistic independence explains how the fragment can elicit insulin-like and mitogenic effects without cross-reacting with the classical receptors for insulin or growth hormone.

The potential role of this compound in bone growth, or osteogenesis, has been an area of scientific inquiry. Early research involving the enzymatic digestion of bovine growth hormone (bGH) provided initial evidence for the localization of growth-promoting activity. These studies found that the fragment encompassing amino acids 96 through 133 retained a low but significant level of bone growth–stimulating activity. oncohemakey.com In contrast, other fragments of the bGH molecule, specifically segments 1-95 and 134-191, demonstrated considerably less activity in this regard. oncohemakey.com

This suggests that the structural components necessary for initiating signals for bone growth are, at least in part, contained within the 96-133 sequence of the hormone. oncohemakey.com While the full anabolic effect on bone is a complex process mediated by both direct actions of growth hormone and indirect actions through IGF-I, these findings pinpoint the 96-133 region as a key functional domain for the direct somatotropic effects on skeletal tissue. Further detailed studies on osteoblast differentiation and mineralization are required to fully elucidate the specific mechanisms of this fragment in bone formation.

Investigations into this compound Effects on Osteogenesis

Influence on Osteoblast Activity in Experimental Models

The investigation into the direct effects of this compound on osteoblast activity is primarily documented in earlier scientific literature, with a focus on a fragment derived from bovine growth hormone (bGH). These initial studies suggested that the bGH fragment encompassing amino acids 96-133 possessed a low but measurable level of bone growth-stimulating activity. cell.com In comparison to the native bovine growth hormone, the activity of the bGH 96-133 fragment was found to be significantly less potent, estimated at approximately 4% of the activity of the intact hormone. cell.com

Further research into fragments of human growth hormone (hGH) has also been conducted. One study noted that an hGH fragment consisting of residues 96–133 exhibited lipolytic activity, though this was only about 3% of the activity of the full-length native molecule. researchgate.net While this indicates a biological activity of the fragment, it does not directly address its influence on osteoblasts.

It is important to distinguish this compound from other, more recently studied growth hormone fragments, such as AOD9604. AOD9604 is a synthetic analog of the C-terminal region of human growth hormone (residues 177-191) and has been the subject of more extensive research regarding its effects on bone. Studies on AOD9604 have shown that it may play a role in stimulating cortical bone metabolism. scholaris.ca However, findings related to AOD9604 cannot be directly attributed to the 96-133 fragment due to their different amino acid sequences and origins within the growth hormone molecule.

Methodological Approaches in Somatotropin Fragment 96 133 Research

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods have been fundamental in defining the secondary and tertiary structure of somatotropin fragment 96-133. These techniques provide insights into the fragment's conformation in solution, revealing a dynamic structure influenced by environmental conditions.

High-resolution proton Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for determining the solution conformation of this compound from bovine growth hormone (bGH). acs.org Through the use of one-dimensional (¹H) and two-dimensional (2D-NMR) experiments, researchers have been able to identify specific structural features.

2D-NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in identifying an α-helical region within the fragment spanning residues 106-128. unl.edu The analysis of nuclear Overhauser effect (NOE) data provides distance constraints between protons, which are then used in computational modeling to generate a three-dimensional structure. nih.gov These studies have revealed that residues Ser-100 to Tyr-110 form an omega loop, a distinct non-regular secondary structure. nih.gov Furthermore, NMR studies have been employed to assess the local conformational stability of the fragment. acs.org

Table 1: Key Findings from NMR Spectroscopy of Bovine this compound

TechniqueFindingResidues InvolvedReference
¹H and 2D-NMRIdentification of an α-helical structure106-128 unl.edu
NOESYDetermination of an omega loop structure100-110 nih.gov
High-Resolution ¹H NMRAssessment of local conformational stability96-133 acs.org

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins. For this compound, CD studies have been crucial in demonstrating its helical nature and how this is influenced by environmental factors.

Research has shown that the fragment, referred to as A-II, undergoes a structural transition from a helical to a random coil conformation as the pH increases from 5 to 10, with a pKa of 7.15. nih.gov At a pH of 9, where the fragment is in a random coil state, an increase in ionic strength from 0.01 to 1 can induce a reversion back to a helical conformation. nih.gov Further studies have confirmed that at pH 4.0, both the parent fragment and its polyalanylated derivatives exhibit a helical structure. nih.gov

Table 2: Influence of pH and Ionic Strength on the Helical Content of this compound as Determined by CD Spectroscopy

ConditionSecondary StructureReference
pH 5Helical nih.gov
pH 7.15Transition midpoint (helix to random coil) nih.gov
pH 10Random Coil nih.gov
pH 9, Ionic Strength 0.01Random Coil nih.gov
pH 9, Ionic Strength 1Helical nih.gov
pH 4.0Helical nih.gov

Fluorescence emission spectroscopy provides information about the local environment of aromatic amino acid residues, such as tyrosine and tryptophan. In the case of bovine this compound (A-II), this technique has been used to probe the environment of its single tyrosine residue, Tyr-110. nih.gov

Chromatographic and Biophysical Characterization Methods

Chromatographic techniques have been essential for the purification, analysis, and characterization of the molecular properties of this compound.

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. This method has been employed to study the molecular association of somatotropin fragments. For instance, gel filtration analyses of a fragment designated A-II revealed that a tyrosine residue is exposed on the surface when the fragment exists as a monomer. tandfonline.com However, under conditions where the fragment forms dimers and trimers, this tyrosine residue is held between the fragment molecules. tandfonline.com This indicates that the self-association of the fragment involves conformational changes that alter the exposure of specific amino acid residues.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, reverse-phase HPLC has been utilized to assess the purity of the peptide and to analyze the products of enzymatic digestion.

For example, in a study involving a mutant of bovine growth hormone, reverse-phase HPLC was used to compare the complete tryptic digest of the mutant and wild-type proteins. pnas.org The analysis of fragment 96-133 derived from both showed the loss of a lysine residue and the gain of a leucine in the mutant fragment. pnas.org This demonstrates the utility of HPLC in verifying site-directed mutagenesis and in the detailed characterization of peptide fragments. The purity of the intact mutant bGH was also determined to be greater than 95% by reverse-phase HPLC. pnas.org

Peptide Synthesis and Analog Design Strategies

The primary method for producing this compound and its analogs for research purposes is solid-phase peptide synthesis (SPPS). This technique, pioneered by Merrifield, allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process involves repeated cycles of deprotection of the N-terminal amino acid, followed by the coupling of the next protected amino acid in the sequence. This method facilitates the removal of excess reagents and byproducts by simple filtration and washing of the resin.

While specific synthesis details for every studied fragment are proprietary or not always published, the general approach follows established SPPS protocols. For instance, fragments of human growth hormone (hGH) have been synthesized using the Merrifield solid-phase method. unl.edu This involves attaching the C-terminal amino acid to the resin and sequentially adding the subsequent amino acids until the desired 38-residue sequence of fragment 96-133 is assembled. unl.edu The choice of protecting groups for the amino acid side chains and the N-terminus is crucial to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for Nα-amino protection due to its removal under mild basic conditions, which is compatible with many acid-labile side-chain protecting groups. lsu.edu

Automated peptide synthesizers are frequently employed to streamline the repetitive steps of SPPS, enabling the efficient production of peptides. d-nb.info Following the complete assembly of the peptide chain, a final cleavage step is performed to release the peptide from the resin support. This is typically achieved using a strong acid, such as trifluoroacetic acid, which also removes the side-chain protecting groups. The crude peptide is then purified, often by high-performance liquid chromatography (HPLC), to obtain a highly pure sample for use in research studies.

Chemical modification has been a valuable tool for investigating the structure-function relationships of this compound. One notable modification is polyalanylation, which involves the addition of multiple alanine residues to the peptide. In a study on bovine somatotropin peptide 96-133, polyalanylated versions were created with an average of 3 to 50 additional alanines per peptide molecule. nih.gov Circular dichroism analysis revealed that both the parent peptide and the polyalanylated peptides maintained a helical structure at pH 4.0. nih.gov Interestingly, the biological activity of the peptide with 50 extra alanines was found to be approximately the same as the parent peptide, suggesting that this modification did not significantly impair its function. nih.gov

Another chemical modification approach has focused on the role of specific functional groups. For example, the involvement of amino groups in the lipolytic activity of bovine growth hormone (bGH) and its 96-133 fragment (referred to as A-II in some studies) has been investigated through acetylation. tandfonline.com Modification of the amino groups in bGH with acetic anhydride resulted in a significant decrease in its lipolytic activity. tandfonline.com This suggests that the amino groups within the 96-133 sequence are important for its biological function.

Molecular Engineering and Site-Directed Mutagenesis Studies

Site-directed mutagenesis has been instrumental in probing the role of individual amino acids in the structure and function of somatotropin and its fragments. A significant study involved changing Lysine-112 (Lys-112) to Leucine (Leu) in bovine growth hormone (bGH) using oligonucleotide-directed mutagenesis. pnas.orgnih.gov This single amino acid substitution had profound effects on the folding characteristics of the full-length protein. pnas.orgnih.gov

Subsequently, the 38-amino acid fragment (96-133) was derived from this mutant protein and compared to the corresponding fragment from the wild-type bGH. pnas.orgnih.gov The fragment from the mutant protein was found to be helical and likely amphipathic. pnas.orgnih.gov Furthermore, it was more stabilized by increasing peptide concentration than the wild-type peptide. pnas.orgnih.gov This increased stability was attributed to enhanced hydrophobic interactions between the helices, facilitated by the substitution of the charged lysine with the hydrophobic leucine. pnas.orgnih.govscispace.com This study highlights how a single mutation within the 96-133 region can significantly alter the physicochemical properties of the fragment.

Another critical residue, Glycine 119 (Gly-119), which is highly conserved across the growth hormone family, has also been a target of mutagenesis. oup.com The substitution of this glycine residue has been shown to be critical for the growth-promoting activity of bGH, underscoring the functional importance of the 96-133 region. oup.com

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. For this compound, research has suggested that this region may constitute an "active core" required for the growth-promoting effects of the parent hormone. oncohemakey.com The fragment itself, derived from tryptic digestion of bGH, was found to retain a low but significant level of bone growth-stimulating activity. oncohemakey.com

The mutagenesis studies described above are a key component of SAR elucidation. The finding that substituting Gly-119 dramatically affects biological activity points to its crucial role in the functional conformation of the hormone. oup.com The unique property of glycine, with its single hydrogen atom as a side chain, may provide a level of molecular flexibility within the helical structure that is essential for its function. oup.com

The observation that the 96-133 fragment of the Lys-112 to Leucine mutant exhibits increased helical stability provides further insight into the relationship between structure and function. pnas.orgnih.gov The stability of the helical structure within this region appears to be a critical determinant of its biological properties. These studies, combining peptide fragments and site-specific mutagenesis, have been pivotal in mapping the functional domains of growth hormone and have strongly implicated the 96-133 region as a key contributor to its biological activity. oup.com

Table 2: Key Residues in this compound and Their Role in Activity

Residue Mutation/Modification Effect on Fragment/Hormone Reference
Lysine-112 Substituted with Leucine Increased helical stability of the 96-133 fragment. pnas.orgnih.gov pnas.orgnih.gov

In Vitro Cell-Based Assay Systems

A variety of in vitro cell-based assay systems have been employed to characterize the biological activities of this compound and its analogs. These assays provide a controlled environment to study the specific effects of the peptide on cellular processes.

One of the earliest observed activities was its effect on lipid metabolism. The fragment was assayed in a lipolytic system using fat cells isolated from rat epididymal adipose tissue and was found to have approximately 3% of the lipolytic activity of the native bGH. cell.com This assay typically measures the release of free fatty acids or glycerol from adipocytes.

The effects of the fragment on cell growth and proliferation have also been investigated. In one study, the 96-133 fragment was tested on fibroblasts from human lung, where it was found to stimulate DNA, RNA, and protein synthesis to a similar extent as native bGH. cell.com This indicates that the fragment possesses anabolic properties characteristic of the full-length hormone.

Furthermore, the somatomedin-like activity of somatotropin fragments has been assessed. A fragment of bovine growth hormone, peptide (1-133), which encompasses the 96-133 sequence, was shown to stimulate the in vitro uptake of [3H]thymidine by rat costal cartilage. nih.gov This assay is a measure of chondrocyte proliferation and is indicative of the growth-promoting potential of the peptide.

More recent studies have utilized cell lines transfected with the hGH receptor to investigate receptor binding and cell proliferation, helping to elucidate the mechanisms through which these fragments exert their effects. researchgate.net

Table 3: Summary of In Vitro Assays for this compound

Assay System Cellular Process Measured Observed Activity of Fragment 96-133
Rat fat cells Lipolysis Approximately 3% of the activity of native bGH. cell.com
Human lung fibroblasts DNA, RNA, and protein synthesis Stimulation comparable to native bGH. cell.com
Rat costal cartilage [3H]thymidine uptake Stimulation of uptake, indicating somatomedin-like activity (for fragment 1-133). nih.gov

Use of Isolated Adipocytes and Adipose Tissue

Isolated fat cells (adipocytes) and sections of adipose tissue from animal models have been fundamental in characterizing the direct metabolic effects of this compound. This ex vivo approach allows researchers to measure lipolysis—the breakdown of stored fat—by quantifying the release of glycerol and free fatty acids into a culture medium.

Early studies employed fat cells isolated from rat epididymal adipose tissue to assess the lipolytic potential of a bovine growth hormone (bGH) fragment identified as A-II, corresponding to the amino acid sequence 96-133. tandfonline.com These experiments demonstrated that the fragment possesses intrinsic lipolytic activity. tandfonline.comoup.com Similarly, metabolism-stimulating activity was observed when the fragment was tested on adipose tissue from hypophysectomized rats. tandfonline.comtandfonline.com However, when directly compared to the full-length bGH molecule in these systems, the fragment's potency was found to be significantly lower. Research indicated that the bGH 96-133 fragment had approximately 3% of the lipolytic activity of the native bGH. oup.comcell.com Another fragment of human growth hormone (hGH) with the same residue numbers (96-133) was also noted to have lipolytic activity, but only at 3% of the native molecule's capacity. researchgate.netresearchgate.netresearchgate.net

These findings were crucial in identifying that a specific, smaller region of the somatotropin molecule could independently stimulate fat breakdown, albeit less potently than the intact hormone.

Comparative Lipolytic Activity in Adipose Tissue Models
CompoundModel SystemObserved ActivityRelative Potency
bGH Fragment 96-133 (A-II)Isolated rat fat cellsStimulation of lipolysis~3% of native bGH oup.comcell.com
Full-Length bGHIsolated rat fat cellsStimulation of lipolysis100% (Reference)
bGH Fragment 96-133 (A-II)Adipose tissue from hypophysectomized ratsMetabolism-stimulating activityData not quantified tandfonline.comtandfonline.com

Applications of Fibroblast and Pre-adipocyte Cell Lines (e.g., 3T3-F442A cells, mouse L cells)

Cultured cell lines, particularly the mouse 3T3-F442A pre-adipocyte line, have been instrumental in dissecting the cellular mechanisms of this compound. This cell line is widely used because it can differentiate into adipocyte-like cells, making it an excellent model for studying adipogenesis and fat metabolism.

In studies using 3T3-F442A cells, chemically synthesized bGH fragment 96-133 and its human homolog, hGH 95-133, demonstrated biological activities that were distinctly different from the native growth hormone. nih.gov Key findings from this research include:

Mitogenic Activity : Unlike full-length bGH, which was found to be anti-mitogenic, both the bGH 96-133 and hGH 95-133 fragments were mitogenic, meaning they stimulated cell division. nih.gov

Lack of Adipogenic Activity : The fragments were completely without adipogenic (fat cell formation) or anti-insulin activity, properties typically associated with full-length somatotropin. nih.gov

Insulin-like Activity : The bGH 96-133 fragment exhibited insulin-like effects, notably causing a 100% increase in glucose uptake at a concentration of 10 microM. nih.gov

Distinct Binding Site : Critically, the fragments were found to bind to a specific site on 3T3-F442A fibroblasts that is distinct from the receptors for growth hormone, insulin (B600854), or insulin-like growth factor I (IGF-I). nih.gov Neither bGH, hGH, insulin, nor IGF-I could displace the radiolabeled hGH 95-133 fragment from its binding site. nih.gov

In addition to 3T3-F442A cells, other cell lines like mouse L cells have been used as a methodological tool in this research area. These cells have been employed to transiently express and secrete bGH and its mutated analogues, allowing for the production of these proteins for subsequent analysis. oup.com

Biological Activities of bGH and Fragment 96-133 in 3T3-F442A Cells
Biological ActivityFull-Length bGHbGH Fragment 96-133
Adipogenic (Fat Cell Formation)PresentAbsent nih.gov
Mitogenic (Cell Division)Anti-mitogenicMitogenic nih.gov
Insulin ActivityAnti-insulinInsulin-like (Increased glucose uptake) nih.gov
Receptor BindingBinds to GH ReceptorBinds to a distinct, specific site nih.gov

Application of Pre-clinical Animal Models (non-human studies)

Pre-clinical animal models are essential for understanding the systemic and physiological effects of somatotropin fragments in a living organism. Various rodent models have been employed to evaluate the in vivo actions of fragment 96-133.

Hypophysectomized Rodent Models

The hypophysectomized rat, in which the pituitary gland has been surgically removed, is a classic model for endocrinology research. This model eliminates the influence of endogenous pituitary hormones, including somatotropin, allowing for a clear assessment of the biological activity of an administered substance.

Research using this model revealed that a fragment of bGH (A-II, residues 96-133) retained significant biological activities. tandfonline.com Studies showed that the fragment possessed metabolism-stimulating activity in the adipose tissue of hypophysectomized rats. tandfonline.comtandfonline.com Furthermore, the 96-133 fragment was found to retain a low but significant amount of bone growth-stimulating activity in these animals, suggesting it contains an "active core" required for some of the growth-promoting effects of the parent hormone. oncohemakey.com

Obese and Genetically Modified Mouse Models

While obese and genetically modified animal models, such as the obese (ob/ob) mouse and β3-adrenergic receptor (β3-AR) knock-out mice, are widely used to study the metabolic effects of other somatotropin fragments, specific research applying these models to the 96-133 fragment is less detailed in the available literature. These models have been critical in demonstrating the lipolytic and weight-reducing effects of other fragments, often through mechanisms involving the β3-adrenergic pathway. researchgate.netresearchgate.netconsensus.app The use of such models helps to understand how a compound affects lipid metabolism and body weight in the context of obesity and specific genetic pathways.

Comparative Studies with Full-Length Somatotropin in Animal Systems

Direct comparisons between this compound and the full-length hormone in various biological systems have been crucial for defining the fragment's unique profile. These studies highlight a clear dissociation of the hormone's diverse functions within its structure.

In vivo and in vitro comparisons have established the following key differences:

Lipolytic Potency : In studies using rat adipose tissue, the bGH 96-133 fragment consistently demonstrated lipolytic activity, but at a much lower potency—approximately 3%—compared to the intact bGH molecule. oup.comcell.com

Growth-Promoting Activity : In hypophysectomized rats, the bGH 96-133 fragment was found to have only about 4% of the growth-promoting activity of the native hormone. cell.com

Cellular and Metabolic Effects : As demonstrated in 3T3-F442A cells, the activities of the fragment and the full hormone can be opposing. Full-length bGH is anti-mitogenic and adipogenic, whereas the 96-133 fragment is mitogenic and non-adipogenic. nih.gov Furthermore, the fragment shows insulin-like activity, in contrast to the anti-insulin effects of the parent hormone. nih.gov

These comparative studies underscore that the 96-133 region of somatotropin contains a domain with distinct mitogenic and modest lipolytic properties, but it lacks the primary adipogenic and anti-insulin activities characteristic of the full-length hormone. nih.gov

Theoretical Considerations and Future Directions in Somatotropin Fragment 96 133 Research

Conceptual Models of Somatotropin Active Domains and Fragment Functionality

Research into somatotropin fragment 96-133 has fundamentally challenged the notion that the biological activity of the hormone is an indivisible property of the entire molecule. Instead, it has provided strong evidence for the existence of discrete, functional domains.

The "active core" hypothesis posits that specific regions within the somatotropin molecule are responsible for distinct biological effects. Pioneering research in the late 1960s and early 1970s first identified that a peptide fragment of bovine growth hormone (bGH) containing residues 96-133 retained significant bone growth-stimulating activity. clinicalgate.comoncohemakey.com In contrast, other fragments, such as those containing segments 1-95 and 134-191, demonstrated markedly less activity. clinicalgate.comoncohemakey.com This finding led to the proposal that the 96-133 sequence, which encompasses the third α-helix of the GH molecule, might constitute an "active core" essential for its growth-promoting functions. clinicalgate.comoncohemakey.com

Subsequent studies have reinforced this concept by demonstrating that this fragment can elicit biological responses independently of the full-length hormone. For example, studies on bovine GH fragment 96-133 (also referred to as A-II) showed it could stimulate sulfation and DNA synthesis, key markers of anabolic activity in cartilage. oup.com The structural integrity of this region appears crucial for its function, with nuclear magnetic resonance (NMR) spectroscopy being used to analyze its local conformational stability. nih.gov

The distinct activity profile of fragment 96-133 has significant implications, suggesting that the parent somatotropin molecule possesses multiple active sites to orchestrate its diverse physiological effects. clinicalgate.comoncohemakey.com Evidence for this comes from comparative studies of different GH fragments. Research has shown that while fragment 96-133 (A-II) is active, other fragments of bGH also exhibit certain biological activities, such as stimulating DNA synthesis and competing for insulin-binding sites, albeit sometimes less effectively. oup.com This suggests that the full somatotropin molecule may have more than one functional "active site". oup.com

Further supporting this model, studies using chemically synthesized bovine (bGH 96-133) and human (hGH 95-133) homologues revealed that these peptides possess mitogenic and insulin-like activities but are devoid of the adipogenic (fat cell creating) and anti-insulin activities associated with the native hormone. nih.gov Crucially, these fragments appear to act through a specific binding site that is distinct from the receptors for GH, insulin (B600854), and insulin-like growth factor I (IGF-I). nih.gov This discovery strongly implies the existence of multiple, functionally specific domains within the full somatotropin molecule, each capable of interacting with different cellular targets to produce a unique set of biological responses.

Table 1: Comparative In Vitro Biological Activities of Somatotropin and its Fragments

ActivityFull-Length Somatotropin (bGH)This compound (bGH)Other Fragments (e.g., A-I)
Mitogenic (Cell Division) Anti-mitogenic nih.govMitogenic nih.govStimulated DNA synthesis oup.com
Insulin-Like Activity Competed with insulin binding oup.comYes, increased glucose uptake nih.govCompeted with insulin binding oup.com
Anti-Insulin Activity Present nih.govAbsent nih.govNot specified
Adipogenic Activity Present nih.govAbsent nih.govNot specified
Sulfation Stimulation Not effective at tested concentrations oup.comYes oup.comDid not affect sulfate (B86663) uptake oup.com
Receptor Binding Binds GH ReceptorBinds a specific, distinct site nih.govCompeted for insulin-binding sites oup.com

Role of this compound in Broader Endocrine Homeostasis

The unique biological profile of fragment 96-133 suggests it plays a specialized role within the complex network of endocrine signaling that governs metabolism and growth.

This compound appears to be a key player in metabolic regulation, exhibiting a selective profile of activities. It demonstrates clear insulin-like and mitogenic effects while being completely devoid of the anti-insulin and adipogenic activities characteristic of the full-length hormone. nih.gov Specifically, bGH 96-133 was found to produce a 100% increase in glucose uptake in vitro at a concentration of 10 microM. nih.gov Furthermore, the fragment retains the lipolytic (fat breakdown) properties of the parent hormone. tandfonline.com

This functional separation suggests a theoretical model where different domains of the somatotropin molecule are deployed to fine-tune metabolic homeostasis. Fragment 96-133 could represent a pathway that promotes anabolic processes (cell growth, glucose uptake) and energy mobilization (lipolysis) without inducing the insulin resistance often associated with high levels of full-length somatotropin.

The discovery of fragment 96-133's direct actions has been pivotal in the evolution of the somatomedin hypothesis. The original hypothesis, proposed decades ago, stated that somatotropin's growth-promoting effects were not direct but were mediated by a secondary factor produced by the liver, later identified as Insulin-like Growth Factor-I (IGF-I), or Somatomedin C. nih.govpaulogentil.comoup.com

However, research has demonstrated that this compound and the related fragment 1-133 can directly stimulate cartilage growth in vitro, exhibiting "somatomedin-like" activity without the need for hepatic mediation. oup.comnih.gov Specifically, fragment 96-133 was shown to directly stimulate the uptake of [35S]sulfate and [3H]thymidine incorporation into the DNA of cartilage from hypophysectomized rats. oup.com This evidence provides strong support for revisions to the original hypothesis, such as the "dual effector theory". oup.com This revised model proposes that somatotropin has direct, IGF-I-independent effects on peripheral tissues in addition to its indirect, IGF-I-mediated actions. paulogentil.comoup.com The activities of fragment 96-133 exemplify this direct action, showing that specific domains of the GH molecule can act directly on target tissues to promote anabolic effects.

Table 2: Impact of this compound Findings on Growth Hormone Action Hypotheses

HypothesisOriginal TenetsImplications of Fragment 96-133 Research
Original Somatomedin Hypothesis GH acts indirectly by stimulating hepatic production of somatomedins (IGF-I), which then act on target tissues. oup.comChallenges the exclusivity of indirect action. The fragment demonstrates direct somatomedin-like effects on cartilage in vitro. oup.comnih.gov
Dual Effector Theory GH has both direct effects on target tissues and indirect effects mediated by locally produced and circulating IGF-I. oup.comStrongly supports this revised model by providing a clear example of a GH domain exerting direct biological effects independent of hepatic IGF-I.
Multiple Active Sites Hypothesis The diverse actions of GH are due to multiple functional domains within the single protein molecule. clinicalgate.comoncohemakey.comProvides core evidence for this hypothesis by showing a specific fragment can possess a subset of the parent hormone's activities (e.g., mitogenic but not anti-insulin). nih.gov

Unexplored Biological Capacities and Research Avenues for this compound

While significant progress has been made, the full biological role and therapeutic potential of this compound remain largely unexplored, presenting several exciting avenues for future research.

A primary goal is the identification and characterization of the specific receptor through which fragment 96-133 exerts its effects. Studies have shown that its binding site is distinct from the known receptors for GH, insulin, and IGF-I, indicating a novel pathway. nih.gov Elucidating this receptor's structure, signaling cascade, and tissue distribution is a critical next step that could unlock new understandings of metabolic control.

The discovery that other fragments of somatotropin, such as the 14 kDa N-terminal fragment, possess potent anti-angiogenic and anti-cancer properties opens the possibility that fragment 96-133 may also have unexplored functions. mdpi.com Future research should investigate the potential role of fragment 96-133 in processes such as angiogenesis, immune modulation, and cellular repair.

Furthermore, the unique metabolic profile of fragment 96-133—being anabolic and lipolytic without inducing insulin resistance—warrants investigation for its therapeutic potential. Future preclinical and clinical studies could explore its utility in conditions where targeted metabolic actions are desired, such as metabolic syndrome or sarcopenia, where promoting muscle growth and fat loss without negatively impacting glucose tolerance would be beneficial. Further in vivo studies are required to confirm and quantify these effects and to establish the pharmacokinetic profile of the peptide. core.ac.uk

Potential for Identification of Novel Receptors or Binding Partners

A significant body of evidence suggests that this compound may exert its effects through a receptor system independent of the canonical growth hormone receptor (GHR). Early investigations into growth hormone domains revealed that while fragment 96-133 retained certain biological activities, its interaction with the classical GHR was questionable. oncohemakey.com

Subsequent, more direct binding studies have substantiated this hypothesis. Research using 3T3-F442A cells, a common model for studying adipocyte differentiation, demonstrated that bovine growth hormone (bGH) fragment 96-133 and its human homolog (hGH 95-133) did not significantly inhibit the binding of radiolabeled full-length human growth hormone ([¹²⁵I]hGH). nih.gov Conversely, a radiolabeled version of the human fragment ([¹²⁵I]hGH 95-133) was effectively displaced by the unlabeled fragments themselves, but not by full-length growth hormone, insulin, or insulin-like growth factor I (IGF-I). nih.gov These findings strongly indicate the existence of a specific binding site or receptor for the 96-133 fragment that is distinct from the known receptors for these related hormones. nih.gov The lack of competitive binding suggests that the fragment does not interact with high affinity to the primary binding sites of the GHR, pointing toward a novel molecular target.

Table 1: Competitive Binding Characteristics on 3T3-F442A Cells

Labeled Ligand Unlabeled Competitor Binding Inhibition Implied Receptor Interaction
[¹²⁵I]hGH This compound No significant inhibition Does not bind to the canonical Growth Hormone Receptor (GHR)
[¹²⁵I]hGH 95-133 This compound Significant displacement Binds to a specific, novel receptor/binding site
[¹²⁵I]hGH 95-133 Somatotropin No significant displacement Novel receptor is distinct from the GHR
[¹²⁵I]hGH 95-133 Insulin No significant displacement Novel receptor is distinct from the Insulin Receptor

Data synthesized from findings reported in Molecular and Cellular Endocrinology. nih.gov

The identification of this putative receptor is a critical next step. Future research will likely involve affinity chromatography, pull-down assays using tagged versions of the fragment, and advanced proteomic techniques to isolate and characterize the binding partner(s) from responsive cell lines.

Investigation of Non-canonical Signaling Pathways

The existence of a unique receptor for this compound logically implies that its downstream intracellular signaling pathways are also distinct from those activated by full-length somatotropin. The canonical signaling cascade for growth hormone involves the dimerization of the GHR, which leads to the activation of the associated Janus kinase 2 (JAK2). nih.govresearchgate.net This, in turn, phosphorylates Signal Transducers and Activators of Transcription (STATs), particularly STAT5, initiating a well-defined genomic and non-genomic response. clinicalgate.comnih.govnih.govfrontiersin.org

In contrast, the biological effects of fragment 96-133 differ significantly from its parent molecule, suggesting divergent signaling mechanisms. For instance, unlike native growth hormone, the fragment was found to be mitogenic and possess insulin-like activity, stimulating glucose uptake in 3T3-F442A cells. nih.gov Full-length somatotropin, under the same conditions, can be anti-mitogenic and is known for its anti-insulin (diabetogenic) effects. clinicalgate.comnih.gov This functional divergence strongly supports the engagement of a non-canonical signaling pathway.

Table 2: Comparison of Biological Activities

Biological Activity Full-Length Somatotropin This compound Implication for Signaling
Adipogenic Activity Present Absent Distinct downstream pathways controlling cell differentiation
Anti-insulin Activity Present Absent Divergent regulation of glucose metabolism pathways
Mitogenic Activity Anti-mitogenic in some contexts Mitogenic Opposing effects on cell cycle regulation

This table highlights the functional differences that suggest separate intracellular signaling cascades. nih.gov

Future investigations should focus on elucidating this novel pathway. Techniques such as phosphoproteomics could map the specific phosphorylation events that occur within the cell upon stimulation with the fragment. The use of a broad panel of kinase inhibitors could also help identify the key signaling nodes responsible for its mitogenic and insulin-like effects. Unraveling this cascade is essential for a complete mechanistic understanding of the fragment's unique biological role.

Application in Advanced Mechanistic Studies using Omics Technologies

To fully dissect the molecular mechanisms of this compound, a systems-level approach using various "omics" technologies is warranted. These high-throughput methods can provide a comprehensive and unbiased view of the cellular response to the peptide, moving beyond single-pathway analysis. physiology.org

Proteomics: Mass spectrometry-based proteomics can be employed not only to identify the fragment's receptor through co-immunoprecipitation studies but also to quantify global changes in protein expression and post-translational modifications (e.g., phosphorylation) following treatment. This would provide a detailed map of the activated signaling networks and cellular machinery.

Transcriptomics: Technologies like RNA-sequencing (RNA-Seq) can reveal the complete set of genes whose expression is altered by the fragment. This transcriptomic fingerprint would offer crucial insights into the cellular processes being regulated, such as cell cycle progression, metabolic control, and differentiation, potentially identifying novel downstream targets and functions.

Metabolomics: Given the fragment's observed insulin-like activity and its effect on glucose uptake, metabolomics is a particularly relevant tool. nih.gov By analyzing the global profile of small-molecule metabolites (e.g., sugars, lipids, amino acids) in cells or tissues, researchers can gain a detailed understanding of how the fragment perturbs cellular metabolism. physiology.orgnih.gov This could clarify the specific metabolic pathways it modulates to produce its insulin-like effects.

Table 3: Application of Omics Technologies in this compound Research

Omics Technology Key Application Potential Discovery
Proteomics Receptor pull-down assays; Phosphoproteomic profiling Identification of the novel receptor; Mapping of downstream signaling kinases and substrates
Transcriptomics Global gene expression analysis (RNA-Seq) following peptide treatment Identification of target genes and regulated cellular programs (e.g., proliferation, metabolism)

| Metabolomics | Profiling of intracellular and extracellular metabolites | Elucidation of the specific metabolic shifts underlying the fragment's insulin-like activity |

The integration of data from these different omics platforms will be essential for constructing a comprehensive model of this compound's mechanism of action, from receptor binding to the ultimate physiological response.

Q & A

Q. What methodological gaps exist in current studies of fragment 96-133?

  • Identified Gaps : Limited data on fragment stability in physiological buffers (e.g., serum-containing media) and in vivo pharmacokinetics. Future work should integrate cryo-EM for high-resolution structural insights and CRISPR-edited models to study fragment-receptor interactions in live cells .

Ethical and Reporting Standards

Q. Are there ethical considerations specific to studying somatotropin fragments?

  • Guidelines : While in vitro studies typically do not require ethics approval, derivative therapeutic applications involving animal/human trials must comply with institutional review board (IRB) protocols. Document informed consent and adverse events per CONSORT-EHEALTH standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.